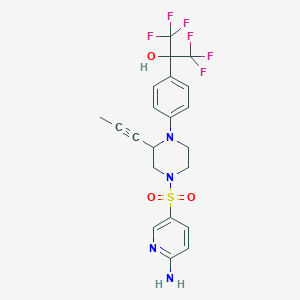
AMG-3969
Cat. No. B8500690
M. Wt: 522.5 g/mol
InChI Key: SIFKNECWLVONIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08431563B2
Procedure details


A 2-L round-bottomed flask was charged with benzyl 3-(1-propyn-1-yl)-4-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-1-piperazinecarboxylate (21.8 g, 43.5 mmol, step 5) and TFA (130 mL). Trifluoromethanesulfonic acid (11.6 mL, 131 mmol, Acros/Fisher Scientific, Waltham, Mass.) was added slowly at rt resulting orange cloudy mixture. After stirring at rt for 10 min, the volume of the reaction mixture was reduced to half in vacuo. Solid NaHCO3 was added in potions until the mixture became sludge. Saturated aqueous NaHCO3 (800 mL) was added slowly until the pH was about 8. The aqueous phase was extracted with EtOAc (3×250 mL). The combined organic phases were washed with water (500 mL) and saturated aqueous NaCl (500 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo. This material was dissolved into DCM (200 mL) and triethylamine (31.0 mL, 222 mmol) was added. Then 6-aminopyridine-3-sulfonyl chloride (9.40 g, 48.8 mmol, published PCT patent application no. WO 2009/140309) was added in potions over 10 min period. The brown mixture was stirred at room temperature for 10 min. The reaction mixture was washed with water (300 mL) and saturated aqueous NaCl (300 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by column chromatography (780 g of total silica, 30 to 90% EtOAc in hexanes) to afford 2-(4-(4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (19.4 g) as a mixture of two enantiomers.
Name
benzyl 3-(1-propyn-1-yl)-4-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-1-piperazinecarboxylate
Quantity
21.8 g
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:4]1[N:9]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([OH:25])([C:21]([F:24])([F:23])[F:22])[C:17]([F:20])([F:19])[F:18])=[CH:12][CH:11]=2)[CH2:8][CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5]1)#[C:2][CH3:3].C(O)(C(F)(F)F)=O.FC(F)(F)S(O)(=O)=O.C([O-])(O)=O.[Na+].C(N(CC)CC)C.[NH2:63][C:64]1[N:69]=[CH:68][C:67]([S:70](Cl)(=[O:72])=[O:71])=[CH:66][CH:65]=1>C(Cl)Cl>[NH2:63][C:64]1[N:69]=[CH:68][C:67]([S:70]([N:6]2[CH2:7][CH2:8][N:9]([C:10]3[CH:11]=[CH:12][C:13]([C:16]([OH:25])([C:17]([F:20])([F:18])[F:19])[C:21]([F:22])([F:23])[F:24])=[CH:14][CH:15]=3)[CH:4]([C:1]#[C:2][CH3:3])[CH2:5]2)(=[O:72])=[O:71])=[CH:66][CH:65]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
benzyl 3-(1-propyn-1-yl)-4-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-1-piperazinecarboxylate
|
|
Quantity
|
21.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#CC)C1CN(CCN1C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Step Two
|
Name
|
|
|
Quantity
|
11.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=N1)S(=O)(=O)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
31 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at rt for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting orange cloudy mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with EtOAc (3×250 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with water (500 mL) and saturated aqueous NaCl (500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
WO 2009/140309) was added in potions over 10 min period
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The brown mixture was stirred at room temperature for 10 min
|
|
Duration
|
10 min
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with water (300 mL) and saturated aqueous NaCl (300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography (780 g of total silica, 30 to 90% EtOAc in hexanes)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C=N1)S(=O)(=O)N1CC(N(CC1)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C#CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
